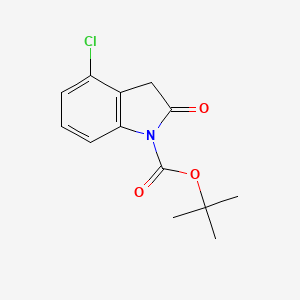

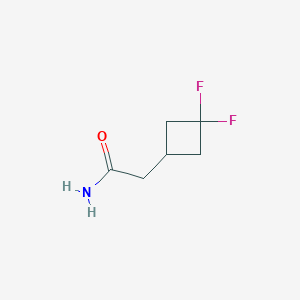

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

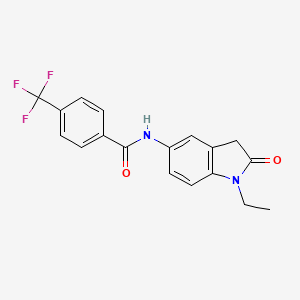

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a useful tool for studying various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Tert-butoxycarbonylation Reagent

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate is related to compounds used in tert-butoxycarbonylation, a crucial protective group strategy in peptide synthesis. For example, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is employed as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, proceeding chemoselectively under mild conditions without a base (Saito, Ouchi, & Takahata, 2006), (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed as part of a public-private partnership, designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations for excellent activity against Plasmodium falciparum and rodent malaria parasites. The molecule was synthesized from cheap and readily available starting materials, underlining the potential of tert-butyl based compounds in medicinal chemistry (O’Neill et al., 2009).

Unnatural Amino Acid Derivatives

A novel approach to synthesizing unnatural amino acid derivatives through click chemistry involves the selective alkylation of a tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative. This method demonstrates the utility of tert-butyl based compounds in creating diverse molecular structures with potential applications in drug design and development (Patil & Luzzio, 2017).

Catalytic Reactions and Synthesis

Tert-butylsulfonamide has been identified as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins, showcasing the chemical versatility and utility of tert-butyl based compounds in synthetic organic chemistry (Gontcharov, Liu, & Sharpless, 1999).

Material Science Applications

The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly enhances their performance, demonstrating the influence of tert-butyl based additives on the photovoltaic properties of materials. This effect is attributed to shifts in the TiO2 band edge and an increase in electron lifetime, highlighting the impact of tert-butyl based compounds in material science and renewable energy technology (Boschloo, Häggman, & Hagfeldt, 2006).

Mecanismo De Acción

Target of Action

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives, to which this compound belongs, are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives are known to have various biologically vital properties, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Propiedades

IUPAC Name |

tert-butyl 4-chloro-2-oxo-3H-indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-13(2,3)18-12(17)15-10-6-4-5-9(14)8(10)7-11(15)16/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWDJOQODNYDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2685273.png)

![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2685277.png)

![N-(4-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2685286.png)

![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2685291.png)

![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2685292.png)